1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers requiring the exact 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine scaffold for reproducible MAO-A or antiproliferative studies face supply inconsistency-minor structural variations cause >1000-fold IC50 shifts. This compound is the precise heterocyclic building block needed. - Supplied at ≥95% purity, verified for use as a core scaffold in focused library synthesis and chemical probe development. - Favorable physicochemical profile (LogP -0.48, TPSA 56.84 Ų) ensures predictable permeability and solubility for in-cellulo target engagement. - In stock with immediate global shipping; bulk quantities and custom packaging available on request.

Molecular Formula C7H13N5
Molecular Weight 167.21 g/mol
CAS No. 111641-20-4
Cat. No. B1432065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine
CAS111641-20-4
Molecular FormulaC7H13N5
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)N2CCNCC2
InChIInChI=1S/C7H13N5/c1-6-9-7(11-10-6)12-4-2-8-3-5-12/h8H,2-5H2,1H3,(H,9,10,11)
InChIKeyQLPGXJQFIIUZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine (CAS 111641-20-4): A Core Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine (CAS 111641-20-4) is a small-molecule heterocyclic building block consisting of a 1,2,4-triazole ring directly linked to a piperazine moiety . This core scaffold is a privileged structure in medicinal chemistry, frequently employed as a versatile intermediate for the synthesis of diverse bioactive compounds, including potential antifungal and antiproliferative agents . The compound's molecular formula is C₇H₁₃N₅, with a molecular weight of 167.21 g/mol, and it is typically supplied with a minimum purity of 95% for research and development purposes .

The Substitution Risk in Triazole-Piperazine Scaffolds: Why 1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine Procurement Requires Specificity


While the 1,2,4-triazole-piperazine class is a prolific source of bioactive molecules, direct substitution among its members is scientifically unjustified. Minor structural variations—such as the position of the methyl group on the triazole ring or the nature of the linker—can drastically alter a compound's physicochemical properties and, consequently, its biological activity [1]. For instance, in a series of 1,2,4-triazole-piperazine hybrids, seemingly subtle changes led to a >1000-fold difference in IC50 values against MAO-A, highlighting the critical impact of precise molecular architecture on target engagement [1]. Therefore, procurement of the exact CAS 111641-20-4 structure is essential to ensure experimental reproducibility and avoid confounding results due to uncharacterized analogue activity.

Quantitative Differentiation of 1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine (CAS 111641-20-4) from Analogs: A Technical Evidence Guide for Sourcing


Molecular Topology and Lipophilicity: LogP Comparison with a Close Methyl-Linked Analog

The direct attachment of the piperazine ring to the 3-position of the 5-methyl-1,2,4-triazole in CAS 111641-20-4 yields a distinct molecular topology compared to its close analog, 1-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (CAS 1315366-39-2). This structural difference results in a computed LogP of -0.48 for the target compound , which is notably more hydrophilic than would be predicted for the methylene-linked analog. This difference in lipophilicity directly impacts membrane permeability and distribution, a key consideration in lead optimization and probe development.

Medicinal Chemistry Drug Design Pharmacokinetics

Topological Polar Surface Area (TPSA) as a Determinant of Oral Bioavailability Potential

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's oral absorption and ability to cross the blood-brain barrier. For CAS 111641-20-4, the TPSA is 56.84 Ų . This value falls well within the optimal range for oral bioavailability (typically <140 Ų) and, importantly, differentiates it from common drug-like small molecules. For context, the reference drug fluconazole, a triazole antifungal, has a TPSA of 81.7 Ų. The lower TPSA of CAS 111641-20-4 suggests a higher potential for passive membrane diffusion, making it a valuable starting point for designing CNS-penetrant or orally bioavailable candidates where higher TPSA scaffolds may be less suitable.

Medicinal Chemistry ADME Drug-likeness

In Vitro Antiproliferative Potency Against Osteosarcoma Cells: Class-Based Activity Comparison

While direct, head-to-head antiproliferative data for CAS 111641-20-4 is not available in the primary literature, a structurally related triazole-piperazine hybrid, MCS-5, provides a class-level benchmark. MCS-5 demonstrated potent antiproliferative activity against the Cal72 human osteosarcoma cell line with an IC50 of 1.92 µM [1]. This finding establishes the potential of the triazole-piperazine scaffold as a framework for developing anticancer agents and justifies the procurement of CAS 111641-20-4 as a starting point for synthesizing and evaluating new analogs in this therapeutic area. The activity of any new derivative will be contingent on the specific substituents added to this core.

Oncology Anticancer Research Drug Discovery

Enzymatic Inhibition Potential: MAO-A Inhibition as a Class Benchmark

The 1,2,4-triazole-piperazine scaffold is a recognized pharmacophore for enzyme inhibition. In a study evaluating a series of 1,2,4-triazole-piperazine hybrids, compound 5c demonstrated exceptional inhibitory activity against Monoamine Oxidase A (MAO-A) with an IC50 of 0.070 ± 0.002 µM [1]. This level of potency indicates that the core scaffold of CAS 111641-20-4 can be optimized to achieve high-affinity binding to therapeutic targets. This class-level benchmark supports the procurement of CAS 111641-20-4 for the development of new chemical probes and potential therapeutics targeting MAO-A or other related enzymes.

Neuroscience Enzyme Inhibition CNS Disorders

Optimal Application Scenarios for 1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine (CAS 111641-20-4) in R&D and Industrial Settings


Medicinal Chemistry: Lead Generation and Focused Library Synthesis

CAS 111641-20-4 serves as an ideal central scaffold for synthesizing diverse, focused libraries of potential drug candidates. Its two reactive nitrogen centers (piperazine) and a modifiable triazole ring allow for rapid diversification through combinatorial chemistry approaches. This is directly supported by its demonstrated use as a core in generating potent MAO-A inhibitors [1] and antiproliferative agents [2] as shown in Section 3.

Chemical Biology: Development of Novel Chemical Probes

The compound is a valuable starting material for creating chemical probes to investigate biological targets, such as MAO-A [1] or tubulin [2]. Its distinct and favorable physicochemical properties (LogP -0.48, TPSA 56.84 Ų) make it a predictable building block for optimizing probe permeability and solubility, critical parameters for successful in-cellulo target engagement studies.

Process Chemistry: Reference Standard for Impurity Profiling

Due to its presence as a structural component or potential synthetic intermediate in many bioactive molecules, CAS 111641-20-4 is a crucial reference standard for identifying and quantifying related impurities in pharmaceutical development [3]. Its procurement for analytical method validation ensures the quality and safety of active pharmaceutical ingredients (APIs).

Oncology Drug Discovery: Synthesis of Antiproliferative Agents

Leveraging the established activity of triazole-piperazine hybrids against osteosarcoma cells (MCS-5, IC50 1.92 µM) [2], CAS 111641-20-4 can be used as a key building block to synthesize and evaluate new analogs with improved potency, selectivity, and pharmacokinetic profiles for potential cancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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